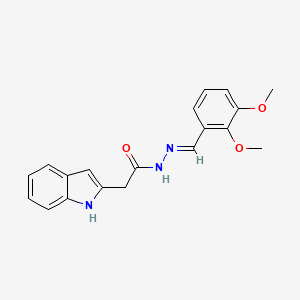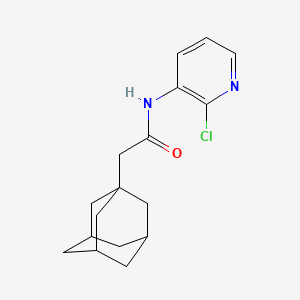
2-(5-methyl-3-isoxazolyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methyl-3-isoxazolyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MI-1 and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MI-1 is not fully understood. However, it has been suggested that MI-1 inhibits the activity of a protein called MALT1, which is involved in the regulation of various cellular processes, including cell survival and proliferation. By inhibiting the activity of MALT1, MI-1 may induce apoptosis in cancer cells and inhibit the growth of fungi.
Biochemical and Physiological Effects:
MI-1 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi, and inhibit the activity of MALT1. MI-1 has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MI-1 is its potential as a therapeutic agent for cancer and fungal infections. MI-1 has also been shown to have low toxicity, which makes it a promising candidate for further development. However, one of the limitations of MI-1 is its low solubility in water, which may limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the study of MI-1. One area of research is the development of more efficient synthesis methods for MI-1. Another area of research is the investigation of the mechanism of action of MI-1 and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to evaluate the safety and efficacy of MI-1 in clinical trials.
Méthodes De Synthèse
The synthesis of MI-1 involves the reaction of 5-methyl-3-isoxazole carboxylic acid with 4-nitrophenol to form the corresponding ester. The ester is then converted into MI-1 by cyclization with phthalic anhydride. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
MI-1 has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. MI-1 has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition to its anticancer properties, MI-1 has also been studied for its potential use as an antifungal agent. MI-1 has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus.
Propriétés
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)-5-(4-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O6/c1-10-8-16(19-27-10)20-17(22)14-7-6-13(9-15(14)18(20)23)26-12-4-2-11(3-5-12)21(24)25/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOKIJHGGJNQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1,2-oxazol-3-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzylidene-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055081.png)
![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6055089.png)
![N-(1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6055092.png)

![5-[(2,6-difluorophenoxy)methyl]-N-(1-phenylcyclopropyl)-3-isoxazolecarboxamide](/img/structure/B6055103.png)

![(2-ethoxy-5-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)methanol](/img/structure/B6055126.png)
![6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B6055129.png)
![(2E)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-thienyl)acrylamide](/img/structure/B6055130.png)
![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6055139.png)
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6055153.png)

![1-(6-chloro-3-pyridazinyl)-4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6055175.png)
![1-benzyl-4-[3-(1-ethyl-3-piperidinyl)propanoyl]piperazine](/img/structure/B6055182.png)